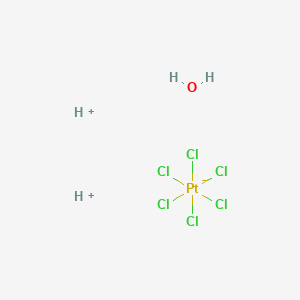

Chloroplatinic acid hydrate

Beschreibung

Eigenschaften

IUPAC Name |

hexachloroplatinum(2-);hydron;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6ClH.H2O.Pt/h6*1H;1H2;/q;;;;;;;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLIOYUPLNYLSSR-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H+].[H+].O.Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl6H4OPt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26023-84-7 | |

| Record name | Platinate(2-), hexachloro-, hydrogen, hydrate (1:2:?), (OC-6-11) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.944 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of Chloroplatinic Acid Hydrate (B1144303) from Platinum Metal

This technical guide provides a comprehensive overview of the synthesis of chloroplatinic acid hydrate (H₂PtCl₆·xH₂O) from elemental platinum. The most common and well-documented method, the dissolution of platinum in aqua regia, is detailed extensively, along with alternative methods. This document is intended for an audience with a strong background in chemistry and laboratory safety.

Introduction

Chloroplatinic acid, also known as hexachloroplatinic acid, is a key inorganic compound of platinum.[1] It typically exists as a hydrate, [H₃O]₂--INVALID-LINK--ₓ, a red-brown, highly hygroscopic solid.[1][2] It serves as a primary commercial source for platinum and is a vital precursor for the synthesis of numerous platinum compounds and catalysts.[1][3] Its applications are widespread, including catalysis for hydrogenation and hydrosilylation reactions, electroplating, and formerly in the quantitative analysis of potassium.[1]

Synthesis Methodologies

The conversion of platinum metal to chloroplatinic acid is primarily achieved through oxidative dissolution. The most prevalent methods include:

-

Dissolution in Aqua Regia: The most common method, involving a mixture of nitric and hydrochloric acids.[1]

-

Reaction with Chlorine Gas: An aqueous suspension of platinum particles is exposed to chlorine gas.[1][4]

-

Electrolysis: An electrolytic process using platinum black in hydrochloric acid can yield a product free from nitric acid contamination.[5]

This guide will focus on the aqua regia method due to its widespread use and available documentation.

Experimental Protocol: The Aqua Regia Method

This protocol details the synthesis of chloroplatinic acid from platinum metal using aqua regia, followed by purification and crystallization.

Step 1: Dissolution of Platinum Metal

The initial step involves the oxidation and complexation of elemental platinum. Nitric acid acts as the oxidizing agent, while hydrochloric acid provides the chloride ligands to form the stable hexachloroplatinate anion ([PtCl₆]²⁻).[6]

Reagents and Equipment:

-

Platinum metal (sponge, foil, or bar)

-

Concentrated Hydrochloric Acid (HCl)

-

Concentrated Nitric Acid (HNO₃)

-

Glass beaker or porcelain vessel

-

Heating mantle or hot plate

-

Reflux condenser or a round bottom flask filled with cool water to act as one[6][7]

Procedure:

-

Place the platinum metal into a suitable reaction vessel.[4]

-

Prepare the aqua regia solution. While the traditional molar ratio is 3:1 HCl to HNO₃, a diluted version can be used to improve the efficiency of nitric acid utilization and reduce the introduction of impurities.[6] A non-standard mixture may start with hydrochloric acid and water, followed by the addition of a smaller volume of nitric acid.[6]

-

Gently heat the mixture to a simmer to initiate and sustain the reaction. A reflux condenser is crucial to minimize the loss of volatile acids and gases which can also aid in the dissolution process.[6][7]

-

The dissolution of platinum is a slow process.[6] Additional small portions of nitric acid may need to be added periodically (e.g., every 6-9 hours) as it is consumed.[6]

-

Continue heating until the platinum metal is completely dissolved, resulting in a clear, orange-to-red solution.[1][6] The overall chemical reaction can be represented as: Pt + 4 HNO₃ + 6 HCl → H₂PtCl₆ + 4 NO₂ + 4 H₂O[2]

Step 2: Purification by Removal of Nitric Acid and Nitrosonium Compounds

The crude solution contains residual nitric acid and potentially nitrosonium hexachloroplatinate ((NO)₂PtCl₆), which must be removed to obtain pure chloroplatinic acid.[1][4]

Procedure:

-

Reduce the volume of the crude platinum solution by gentle boiling or evaporation to under 100 mL.[7]

-

Add an excess of concentrated hydrochloric acid to the cooled solution.[4][7]

-

Heat the solution to boiling. The HCl reacts with the remaining nitric acid to produce volatile gases like nitrogen dioxide, nitrosyl chloride, and chlorine.[7] The evolution of a yellow-orange or brown gas indicates the reaction is occurring.[7]

-

Continue boiling until the solution volume is significantly reduced.[7]

-

Repeat the process of adding hydrochloric acid and boiling down the solution several times until no more brown fumes are observed.[4][7] This ensures all nitric acid traces are removed.[7]

Step 3: Concentration and Crystallization

The final step is to carefully concentrate the purified solution to obtain the solid this compound.

Procedure:

-

Once the nitric acid is removed, concentrate the solution by heating to a final volume of approximately 50 mL, resulting in a syrupy consistency.[4][7]

-

Crucially, do not heat to complete dryness , as this can cause the chloroplatinic acid to decompose into insoluble platinum chlorides.[7]

-

Allow the concentrated solution to cool and crystallize at room temperature.[8]

-

Due to the highly hygroscopic nature of chloroplatinic acid, the final drying and crystallization should be performed in a desiccator (vacuum or standard) to prevent the absorption of atmospheric moisture.[6][7]

-

The resulting product is reddish-brown crystals of this compound.[1] Store the final product in airtight containers, away from light, and preferably within a desiccator to maintain its integrity.[7]

Alternative Synthesis Methods

Chlorination Method

For finely divided platinum, dissolution can be achieved in hydrochloric acid by bubbling chlorine gas through the suspension.[4] Alternatively, chlorine can be generated in-situ by the careful addition of hydrogen peroxide to the hydrochloric acid solution.[4] This method avoids the difficult removal of nitrogen-containing byproducts.[4]

Electrolytic Method

This process involves the electrolysis of platinum black in hydrochloric acid.[5] It is particularly useful for preparing high-purity chloroplatinic acid free from any nitric acid contamination, which can be challenging to remove completely from the aqua regia method.[5]

Data Presentation

Table 1: Comparative Summary of Aqua Regia Synthesis Parameters

| Parameter | Method A (Diluted Aqua Regia)[6] | Method B (Patent CN101987748A)[9] |

| Platinum Input | 1 troy ounce (approx. 31.1 g) | 10-15 g |

| Reagents | 100 mL HCl (37%), 10 mL HNO₃ (68%), 75 mL H₂O | 300 mL HCl (30%), 100 mL HNO₃ (96%) |

| Initial Heating | Simmering | 170-190 °C |

| Reaction Time | Several days, with periodic HNO₃ addition | Until fully decomposed |

| Purification Step | Repeated boiling with 10 mL HCl additions | Repeated heating to 140-155 °C with 400-500 mL HCl |

| Final Product | Dried in desiccators, then flame-sealed in ampules | Concentrated, H₂O₂ added, then crystallized |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | [H₃O]₂--INVALID-LINK--ₓ (x ≤ 6)[1] |

| Molar Mass | 409.81 g/mol (anhydrous)[2] |

| Appearance | Reddish-brown solid[2] |

| Density | 2.431 g/cm³[2] |

| Melting Point | 60 °C (decomposes)[2] |

| Solubility | Very soluble in water; soluble in ethanol, acetone[2] |

| Key Characteristic | Highly hygroscopic[1][7] |

Mandatory Visualizations

Diagram 1: General Workflow for Chloroplatinic Acid Synthesis via Aqua Regia

Caption: Workflow for the synthesis of chloroplatinic acid via the aqua regia method.

Diagram 2: Core Chemical Reaction Pathway

References

- 1. Chloroplatinic acid - Wikipedia [en.wikipedia.org]

- 2. Chloroplatinic acid - Sciencemadness Wiki [sciencemadness.org]

- 3. Hexachloroplatinic acid, GR 18497-13-7 India [ottokemi.com]

- 4. prepchem.com [prepchem.com]

- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. CN101987748A - Preparation method of analytically pure chloroplatinic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to the Preparation of Chloroplatinic Acid Solution from Aqua Regia

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis of chloroplatinic acid (H₂PtCl₆), a crucial precursor in various chemical and pharmaceutical applications, through the dissolution of platinum metal in aqua regia. The document details the underlying chemical principles, experimental protocols, quantitative data, and safety considerations associated with this process.

Introduction

Chloroplatinic acid, also known as hexachloroplatinic acid, is a key inorganic compound widely utilized as a catalyst, in the purification of platinum, and for the quantitative analysis of potassium.[1][2] Its preparation involves the oxidation and complexation of elemental platinum by aqua regia, a highly corrosive mixture of nitric acid and hydrochloric acid.[3] The resulting solution, often reddish-brown, contains the hexachloroplatinate anion (PtCl₆²⁻), which is the active species for many of its applications.[3] This guide offers detailed methodologies for its preparation, purification, and handling, tailored for a scientific audience.

Chemical Principles

The dissolution of platinum in aqua regia is a complex redox process. Nitric acid acts as the primary oxidizing agent, converting platinum metal to platinum ions (Pt⁴⁺).[4] These ions are then immediately complexed by chloride ions from the hydrochloric acid to form the stable hexachloroplatinate anion (PtCl₆²⁻).[5] The overall simplified reaction can be represented as:

Pt + 4 HNO₃ + 6 HCl → H₂PtCl₆ + 4 NO₂ + 4 H₂O[3]

Upon mixing, nitric acid and hydrochloric acid react to form highly reactive species, including nitrosyl chloride (NOCl) and free chlorine (Cl₂), which are instrumental in attacking the noble metal.[6]

HNO₃ + 3HCl → NOCl + Cl₂ + 2H₂O

The removal of excess nitric acid after the dissolution of platinum is a critical step to obtain pure chloroplatinic acid, as residual nitrates can interfere with subsequent applications. This is typically achieved by repeated evaporations with hydrochloric acid, which converts the remaining nitric acid into volatile products.[7][8]

Experimental Protocols

Several protocols for the preparation of chloroplatinic acid from aqua regia have been documented. The following sections outline two common methodologies, derived from established laboratory practices.

3.1. Standard Aqua Regia Method

This method employs the traditional 3:1 molar ratio of hydrochloric acid to nitric acid.

-

Materials:

-

Procedure:

-

Place a known mass of platinum metal into the reaction vessel within a fume hood.

-

For every 1 gram of platinum, add approximately 6.4 mL of concentrated hydrochloric acid and 2.4 mL of concentrated nitric acid (a 3:1 volumetric ratio is often approximated).[10] Always add the nitric acid to the hydrochloric acid.[6]

-

Gently heat the mixture to near boiling.[10] The reaction is slow at room temperature.

-

The solution will begin to bubble and change color to orange and then red as the platinum dissolves.[10] This process can take several hours to days depending on the surface area and form of the platinum.[10]

-

Once the platinum is completely dissolved, the solution is repeatedly treated with concentrated hydrochloric acid to remove residual nitric acid. This involves adding hydrochloric acid and evaporating the solution to a syrupy consistency.[8] The absence of brown fumes (NO₂) upon heating indicates the removal of nitric acid.[7]

-

The final product is a concentrated solution of chloroplatinic acid, which can be diluted as needed. For solid chloroplatinic acid hexahydrate, the solution is carefully evaporated at room temperature, as heating to dryness can cause decomposition.[7]

-

3.2. Dilute Aqua Regia Method with Incremental Nitric Acid Addition

This modified approach uses a more dilute aqua regia with periodic additions of nitric acid to improve the efficiency of the reaction and minimize the loss of volatile reactants.[11]

-

Materials: Same as the standard method.

-

Procedure:

-

Clean all glassware meticulously, first by pyrolysis at high temperatures (for borosilicate glass) to remove organic residues, followed by boiling with dilute aqua regia to eliminate inorganic contaminants.[11]

-

Place the platinum bar in the reaction vessel with a reflux condenser on top.

-

Start with a mixture of deionized water and concentrated hydrochloric acid. For a one troy ounce (31.1 g) platinum bar, a starting solution of 75 mL of water and 100 mL of concentrated hydrochloric acid can be used.[11]

-

Add a small initial volume of concentrated nitric acid (e.g., 10 mL) and gently heat the mixture to a simmer.[11]

-

Periodically (e.g., every 6-9 hours), inject a small amount of nitric acid (e.g., 3 mL) to sustain the reaction until all the platinum has dissolved.[11]

-

After complete dissolution, continue heating and add small portions of hydrochloric acid (e.g., 10 mL every 6 hours) to decompose any remaining nitric acid.[11]

-

Once the evolution of brown fumes ceases, allow the solution to cool. The resulting product is a crude solution of chloroplatinic acid.

-

Quantitative Data

The following table summarizes quantitative data extracted from various reported experimental procedures.

| Parameter | Example 1[10] | Example 2[7] | Example 3[11] |

| Mass of Platinum | 31.1 g (1 troy ounce) | 31.1 g | 31.1 g (1 troy ounce) |

| Initial HCl Volume | 200 mL (12 M) | Not specified | 100 mL (37%) |

| Initial HNO₃ Volume | 25 mL (15 M) | Not specified | 10 mL (68%) |

| Additional Reagents | Subsequent additions of 25 mL HNO₃ and 50 mL HCl | 100 mL of 15 M HCl for nitric acid removal | Incremental additions of 3 mL HNO₃ and 10 mL HCl |

| Reaction Time | ~25 hours over 3 days | Not specified | Over 2 days |

| Reaction Temperature | Near boiling | Boiling | Simmering |

Visualizations

5.1. Signaling Pathway of Platinum Dissolution in Aqua Regia

References

- 1. Chloroplatinic acid - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. Chloroplatinic acid - Sciencemadness Wiki [sciencemadness.org]

- 4. Why does gold and platinum dissolve in aqua regia class 11 chemistry CBSE [vedantu.com]

- 5. m.youtube.com [m.youtube.com]

- 6. twu.edu [twu.edu]

- 7. youtube.com [youtube.com]

- 8. prepchem.com [prepchem.com]

- 9. ehs.princeton.edu [ehs.princeton.edu]

- 10. m.youtube.com [m.youtube.com]

- 11. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Chemical and Physical Properties of Chloroplatinic Acid Hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloroplatinic acid, systematically named dihydrogen hexachloroplatinate(IV), is a key inorganic compound of platinum.[1][2] It is most commonly available in its hydrated form, chloroplatinic acid hydrate (B1144303), with the general formula H₂PtCl₆·(H₂O)ₓ (where x can range from 0 to 6).[1] This reddish-brown, crystalline solid is a primary commercial source of platinum and serves as a crucial precursor in the synthesis of various platinum compounds and catalysts.[1][3] Its utility spans a wide range of applications, from catalysis in organic synthesis to analytical chemistry and materials science.[2][4] This guide provides a comprehensive overview of the chemical and physical properties of chloroplatinic acid hydrate, along with detailed experimental protocols for their determination.

Chemical and Physical Properties

This compound is a hygroscopic substance, readily absorbing moisture from the atmosphere.[2] It is highly soluble in water and also shows good solubility in organic solvents such as ethanol, ether, and acetone.[4] The properties of this compound can vary slightly depending on the degree of hydration.

Quantitative Data Summary

| Property | Value | References |

| Chemical Formula | H₂PtCl₆·(H₂O)ₓ (x=0-6) | [1] |

| Molecular Weight | 409.81 g/mol (anhydrous) | [2] |

| 517.91 g/mol (hexahydrate) | [5] | |

| Appearance | Reddish-brown crystalline solid | [2] |

| Melting Point | 60 °C (decomposes) | [4][6] |

| Density | 2.43 g/mL at 25 °C | [6][7] |

| Solubility in Water | Highly soluble | [4] |

| Solubility in other solvents | Soluble in ethanol, ether, acetone | [4] |

| Platinum (Pt) Content | Typically 37.5 - 40% | [7] |

Experimental Protocols

Synthesis of this compound

The most common method for the laboratory synthesis of chloroplatinic acid is the dissolution of platinum metal in aqua regia, a freshly prepared mixture of concentrated nitric acid and hydrochloric acid, typically in a 1:3 volume ratio.[2][4]

Detailed Methodology:

-

Reaction Setup: In a well-ventilated fume hood, place a known weight of pure platinum metal (e.g., foil or sponge) into a flask.

-

Dissolution: Carefully add a sufficient volume of freshly prepared aqua regia to completely submerge the platinum. Gently heat the mixture to initiate and sustain the reaction. The reaction produces toxic nitrogen dioxide gas, so proper ventilation is crucial. Pt(s) + 4 HNO₃(aq) + 6 HCl(aq) → H₂PtCl₆(aq) + 4 NO₂(g) + 4 H₂O(l)[2]

-

Removal of Nitrosyl Chloride: After the platinum has completely dissolved, the resulting solution will contain residual nitric acid and nitrosyl chloride (NOCl), which can interfere with subsequent applications. To remove these, repeatedly add concentrated hydrochloric acid to the solution and evaporate it to a syrupy consistency on a steam bath. This process is typically repeated 3-4 times.[4]

-

Crystallization: After the final evaporation, allow the concentrated solution to cool. Reddish-brown crystals of this compound will form.

-

Drying and Storage: Due to its hygroscopic nature, the crystals should be dried in a desiccator over a suitable drying agent.[1] Store the final product in a tightly sealed container to protect it from atmospheric moisture.

Determination of Melting Point

The melting point of this compound is determined using a capillary melting point apparatus. It's important to note that the compound decomposes at its melting point.

Detailed Methodology:

-

Sample Preparation: Finely powder a small amount of the dry this compound crystals.

-

Capillary Filling: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in the melting point apparatus.

-

Heating: Heat the apparatus at a controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: Observe the sample through the magnifying lens. Record the temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid. This range is the melting point. For this compound, decomposition will be observed.

Determination of Solubility

A qualitative and semi-quantitative determination of solubility can be performed by observing the dissolution of the solute in a given solvent.

Detailed Methodology:

-

Solvent Preparation: Measure a specific volume (e.g., 1 mL) of the solvent (e.g., water, ethanol) into a test tube.

-

Solute Addition: Add a small, pre-weighed amount of this compound (e.g., 10 mg) to the solvent.

-

Dissolution: Agitate the mixture vigorously for a set period (e.g., 1-2 minutes).

-

Observation: Observe if the solid dissolves completely. If it does, continue adding pre-weighed portions of the solute until saturation is reached (i.e., solid material remains undissolved).

-

Quantification: The solubility can be expressed as the mass of solute that dissolves in a given volume or mass of solvent at a specific temperature.

Assay for Platinum Content (Gravimetric Method)

The platinum content of this compound can be accurately determined by gravimetric analysis, which involves the reduction of the platinum ions to elemental platinum.

Detailed Methodology:

-

Sample Preparation: Accurately weigh a sample of this compound (e.g., 0.5 g) and dissolve it in distilled water.

-

Reduction: Heat the solution and add a reducing agent, such as formic acid or sodium formate, to precipitate the platinum as a fine black powder.

-

Digestion: Keep the solution hot for a period to allow the platinum particles to coagulate, making them easier to filter.

-

Filtration: Filter the hot solution through a pre-weighed ashless filter paper.

-

Washing: Wash the precipitate thoroughly with hot distilled water to remove any impurities.

-

Drying and Ignition: Carefully transfer the filter paper containing the precipitate to a pre-weighed crucible. Dry the crucible and its contents in an oven, and then ignite it at a high temperature (e.g., 800-900 °C) in a muffle furnace until all the filter paper has been converted to ash and the platinum is in its elemental form.

-

Weighing: Allow the crucible to cool in a desiccator and then weigh it accurately.

-

Calculation: The percentage of platinum in the original sample can be calculated from the weight of the platinum residue.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is used to determine the water of hydration and the thermal decomposition profile of this compound.

Detailed Methodology:

-

Instrument Setup: Calibrate the thermogravimetric analyzer according to the manufacturer's instructions.

-

Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of this compound into the TGA sample pan.

-

Analysis: Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a specified temperature range (e.g., from room temperature to 600 °C).

-

Data Acquisition: The instrument records the mass of the sample as a function of temperature.

-

Data Analysis: The resulting TGA curve will show distinct mass loss steps corresponding to the loss of water molecules and the subsequent decomposition of the anhydrous compound to platinum metal. The temperature ranges and the percentage of mass loss for each step provide information about the thermal stability and composition of the hydrate. A typical decomposition pathway involves the loss of water, followed by the formation of platinum tetrachloride (PtCl₄), then platinum dichloride (PtCl₂), and finally elemental platinum.[8]

Safety and Handling

This compound is a corrosive and toxic substance.[9] It can cause severe skin burns and eye damage.[9] Inhalation may lead to allergic reactions or respiratory irritation.[9] It is harmful if swallowed.[9] Therefore, appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.[9]

Conclusion

This compound is a fundamentally important platinum compound with well-defined, albeit variable due to hydration, chemical and physical properties. The experimental protocols detailed in this guide provide a framework for the synthesis and characterization of this compound, which is essential for its effective and safe use in research and development. A thorough understanding of its properties and the methods for their determination is crucial for any scientist or professional working with platinum-based materials.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Chloroplatinic acid - Sciencemadness Wiki [sciencemadness.org]

- 3. calpaclab.com [calpaclab.com]

- 4. prepchem.com [prepchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. kchn.pg.gda.pl [kchn.pg.gda.pl]

- 7. Hexachloroplatinic(IV) Acid 6-hydrate (Reag. USP, Ph. Eur.) for analysis, ACS [itwreagents.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. bldeapharmacy.ac.in [bldeapharmacy.ac.in]

chloroplatinic acid hydrate CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of chloroplatinic acid hydrate (B1144303), a key platinum compound with significant applications in catalysis and materials science. This document details its chemical and physical properties, provides comprehensive experimental protocols for its use in nanoparticle synthesis and catalysis, and illustrates key procedural workflows.

Core Properties: CAS Number and Molecular Formula

Chloroplatinic acid hydrate is most commonly identified by the CAS Number 26023-84-7 .[1][2]

The molecular formula of this compound can be represented in several ways, reflecting its structure as a coordination complex and the variable nature of its hydration. It is technically a hydronium salt of the hexachloroplatinate anion.[3] The general formula is often written as H₂PtCl₆·xH₂O , where 'x' can range from 0 to 6.[4] Other common representations include:

-

[H₃O]₂[PtCl₆]·nH₂O (where 0 ≤ n ≤ 6), which more accurately depicts the presence of hydronium ions.

-

Cl₆H₄OPt [5]

-

H₂PtCl₆ (anhydrous basis)

Physicochemical Data

The quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Citations |

| CAS Number | 26023-84-7 | [1][2] |

| Molecular Weight | 409.81 g/mol (anhydrous basis) | |

| Appearance | Reddish-brown or orange crystalline solid/chunks | [4][6] |

| Melting Point | 60 °C (140 °F; 333 K) | [5][6] |

| Density | 2.43 g/mL at 25 °C | [5][6] |

| Solubility | Highly soluble in water; soluble in ethanol, acetone, and ether. | [3][5] |

| Platinum (Pt) Content | Typically 37-40% |

Key Applications and Experimental Protocols

Chloroplatinic acid is a versatile precursor for the synthesis of various platinum-based materials and a catalyst for a range of organic transformations.

Synthesis of Platinum Nanoparticles (PtNPs)

Chloroplatinic acid is the most common platinum precursor for the synthesis of platinum nanoparticles due to its high solubility and ease of reduction.[1] The following protocol describes a typical synthesis using sodium borohydride (B1222165) as a reducing agent.

Methodology: Chemical Reduction with Sodium Borohydride

This procedure is adapted from established methods for synthesizing stable, surfactant-free platinum nanoparticles in an aqueous solution.[2][7]

Materials:

-

This compound (H₂PtCl₆·xH₂O)

-

Sodium borohydride (NaBH₄)

-

Stabilizing agent (e.g., sodium citrate (B86180) or beta-cyclodextrin)

-

Deionized water (18.2 MΩ)

Procedure:

-

Preparation of Solutions:

-

Prepare a 1 mM aqueous solution of chloroplatinic acid.

-

Prepare a 10 mM aqueous solution of the stabilizing agent (e.g., beta-cyclodextrin).[2]

-

Freshly prepare a cold aqueous solution of sodium borohydride (e.g., 180 mM). It is critical to use a freshly prepared solution as NaBH₄ degrades over time.[2]

-

-

Reaction Setup:

-

Reduction:

-

Slowly, add 0.25 mL of the 180 mM sodium borohydride solution dropwise to the stirring mixture.[1][2] The slow addition is crucial for controlling the nucleation and growth of nanoparticles, leading to a more uniform size distribution.[2]

-

A color change to dark brown or black indicates the formation of platinum nanoparticles.[2]

-

-

Reaction Completion and Purification:

Characterization:

-

UV-Visible Spectroscopy: Monitor the reduction of Pt(IV) by observing the disappearance of its characteristic absorption peak around 260 nm.[7]

-

Transmission Electron Microscopy (TEM): Determine the size, shape, and size distribution of the synthesized platinum nanoparticles.[1]

-

X-ray Diffraction (XRD): Confirm the crystalline structure of the platinum nanoparticles.[1]

Caption: Workflow for Platinum Nanoparticle Synthesis.

Preparation of Platinum Catalysts

Chloroplatinic acid is the starting material for several important platinum catalysts, including Adams' catalyst (platinum dioxide) and Speier's catalyst, which are used extensively in hydrogenation and hydrosilylation reactions, respectively.

**Methodology: Preparation of Adams' Catalyst (PtO₂) **

This protocol is based on the original method developed by Voorhees and Adams, involving the fusion of chloroplatinic acid with sodium nitrate (B79036).[8]

Materials:

-

This compound (H₂PtCl₆·xH₂O)

-

Sodium nitrate (NaNO₃)

-

Deionized water

-

Porcelain casserole or Pyrex beaker

Procedure:

-

Mixing:

-

Evaporation and Fusion:

-

Gently heat the mixture over a flame, stirring continuously with a glass rod, to evaporate the water.

-

Increase the temperature to 350-370 °C over approximately 10 minutes. The mixture will fuse, and brown nitrogen oxides will evolve as a brown precipitate of platinum oxide forms.[9]

-

Continue to raise the temperature, holding it between 500-550 °C for about 30 minutes, until the evolution of gases ceases.[8] Vigorous stirring may be necessary to control foaming.[9]

-

-

Isolation and Washing:

-

Drying:

-

Dry the resulting brown platinum oxide in a desiccator. The catalyst is now ready for use in hydrogenation reactions.

-

Caption: Preparation of Adams' Catalyst from Chloroplatinic Acid.

Catalytic Hydrosilylation

Chloroplatinic acid is the precursor to Speier's catalyst , which is highly effective for hydrosilylation—the addition of a Si-H bond across a double bond. This reaction is fundamental to the production of silicones and other organosilicon compounds.

Logical Relationship: The Catalytic Cycle

The general mechanism for platinum-catalyzed hydrosilylation involves several key steps:

-

Oxidative Addition: The hydrosilane (R₃SiH) adds to the platinum(0) center, forming a platinum(II) hydride complex.

-

Olefin Coordination: The alkene coordinates to the platinum(II) complex.

-

Migratory Insertion: The alkene inserts into the Pt-H bond. This can occur in two ways, leading to either the Markovnikov or anti-Markovnikov product.

-

Reductive Elimination: The resulting alkylsilyl group is eliminated from the platinum center, regenerating the Pt(0) catalyst and yielding the final organosilane product.

Caption: Generalized Catalytic Cycle for Hydrosilylation.

References

- 1. Synthesis of Platinum Nanoparticles Supported on Fused Nanosized Carbon Spheres Derived from Sustainable Source for Application in a Hydrogen Generation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Chloroplatinic acid - Wikipedia [en.wikipedia.org]

- 4. guidechem.com [guidechem.com]

- 5. This compound | 26023-84-7 [chemicalbook.com]

- 6. Chloroplatinic acid, hydrate, 99.9%+ 26023-84-7 India [ottokemi.com]

- 7. mdpi.com [mdpi.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Adam's catalyst preparation , Hive Chemistry Discourse [chemistry.mdma.ch]

The Solubility of Chloroplatinic Acid Hydrate: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of chloroplatinic acid hydrate (B1144303) (H₂PtCl₆·xH₂O) in various solvents. This document is intended to be a valuable resource for professionals in research, science, and drug development who utilize this important platinum compound. The guide details quantitative solubility data, experimental protocols for solubility determination, and visual representations of key processes involving chloroplatinic acid hydrate.

Quantitative Solubility Data

This compound exhibits high solubility in a range of polar solvents. While extensive temperature-dependent solubility data is not widely tabulated in literature, the following table summarizes the available quantitative and qualitative solubility information to facilitate comparison. The compound is noted to be hygroscopic and typically appears as a red or orange-brown solid.[1][2]

| Solvent | Formula | Solubility | Temperature (°C) | Notes |

| Water | H₂O | 0.5 M | 20 | [3][4] |

| 100 mg/mL | Not Specified | |||

| Very Soluble / Readily Soluble | Not Specified | [2][5][6] | ||

| Ethanol | C₂H₅OH | Soluble / Readily Soluble | Not Specified | [2][3][5] |

| Acetone | (CH₃)₂CO | Soluble / Readily Soluble | Not Specified | [2][3][5] |

| Diethyl Ether | (C₂H₅)₂O | Soluble | Not Specified | [2][3] |

| Ethyl Acetate | CH₃COOC₂H₅ | Soluble / Readily Soluble | Not Specified | [3][5] |

| Isopropanol (Propan-2-ol) | C₃H₈O | Readily Soluble | Not Specified | [5] |

| n-Pentanol | C₅H₁₂O | Soluble | Not Specified | Used for recrystallization at concentrations near 168 g Pt/L.[5] |

| Nitric Acid | HNO₃ | Practically Insoluble / Insoluble | Not Specified | [2][3][5] |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of this compound. These protocols are based on established methods for inorganic salts.

Gravimetric Method for Solubility Determination

This method is suitable for determining the solubility of a solid in a solvent by measuring the mass of the dissolved solute in a saturated solution.[7][8]

Materials and Equipment:

-

This compound

-

Selected solvent (e.g., water, ethanol)

-

Analytical balance

-

Thermostatic bath or hot plate

-

Beakers or conical flasks

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Filtration apparatus (e.g., syringe filter with a membrane compatible with the solvent)

-

Pre-weighed drying dishes (e.g., watch glasses or evaporating dishes)

-

Drying oven

-

Desiccator

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a beaker or conical flask.

-

Place the container in a thermostatic bath set to the desired temperature.

-

Stir the mixture vigorously for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated. The presence of undissolved solid at the bottom of the container is necessary to confirm saturation.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation or further dissolution.

-

Immediately filter the withdrawn sample through a syringe filter to remove any undissolved particles. The filter should also be at the experimental temperature.

-

-

Gravimetric Analysis:

-

Dispense a known volume of the clear filtrate into a pre-weighed and dried evaporating dish.

-

Weigh the dish with the filtrate to determine the mass of the solution.

-

Carefully evaporate the solvent in a drying oven at a temperature that will not cause decomposition of the this compound (note: it decomposes at higher temperatures).[3]

-

Once the solvent is fully evaporated, place the dish in a desiccator to cool to room temperature.

-

Weigh the dish containing the dry residue.

-

Repeat the drying and weighing process until a constant mass is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty dish from the final constant mass.

-

Calculate the mass of the solvent by subtracting the mass of the dissolved solute from the total mass of the solution.

-

Express the solubility in grams of solute per 100 g of solvent.

-

OECD Guideline 105 (Flask Method)

For a standardized approach, the OECD Guideline 105 "Water Solubility" (Flask Method) can be adapted.[9][10][11] This method is generally suitable for substances with a solubility of 10 mg/L or higher.

Principle:

A saturated solution is prepared by shaking the substance in the solvent at a controlled temperature. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.

Procedure Outline:

-

Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium.

-

Main Test:

-

Add an excess of this compound to the chosen solvent in a flask.

-

Agitate the flask in a constant temperature bath for a sufficient time to reach equilibrium.

-

After reaching equilibrium, the solution is centrifuged or filtered to separate the undissolved solid.

-

The concentration of this compound in the clear aqueous phase is determined. This can be done gravimetrically as described above, or by other analytical techniques such as Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) to determine the platinum concentration.

-

Visualized Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate key processes and logical flows related to the use of this compound.

Workflow for the Synthesis of Platinum Nanoparticles

This compound is a common precursor for the synthesis of platinum nanoparticles, which have significant applications in catalysis.[1][12] The general workflow involves the chemical reduction of the platinum salt.

Caption: Workflow for Platinum Nanoparticle Synthesis.

Logical Flow for Experimental Solubility Determination

The following diagram illustrates the logical steps involved in determining the solubility of this compound.

Caption: Logical Flow for Solubility Determination.

Application Pathway: Precursor to Speier's Catalyst

Chloroplatinic acid is famously used to prepare Speier's catalyst, which is highly effective for hydrosilylation reactions.[13][14]

Caption: Pathway to Speier's Catalyst Formation.

References

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. Chloroplatinic acid - Sciencemadness Wiki [sciencemadness.org]

- 3. This compound | 26023-84-7 [chemicalbook.com]

- 4. 16941-12-1 CAS MSDS (Chloroplantinic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Buy this compound | 26023-84-7 [smolecule.com]

- 6. midlandsci.com [midlandsci.com]

- 7. pharmajournal.net [pharmajournal.net]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. OECD 105 - Phytosafe [phytosafe.com]

- 10. oecd.org [oecd.org]

- 11. filab.fr [filab.fr]

- 12. Surfactant- and Ligand-Free Synthesis of Platinum Nanoparticles in Aqueous Solution for Catalytic Applications [mdpi.com]

- 13. Chloroplatinic acid - Wikipedia [en.wikipedia.org]

- 14. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

In-depth Technical Guide to the Thermogravimetric Analysis of Chloroplatinic Acid Hydrate Decomposition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of chloroplatinic acid hydrate (B1144303) (H₂PtCl₆·xH₂O), a critical precursor in the synthesis of platinum-based catalysts and pharmaceuticals. Through a detailed examination of its thermogravimetric analysis (TGA), this document outlines the precise temperature ranges, mass losses, and chemical transformations involved in its breakdown to elemental platinum.

Core Concepts of Chloroplatinic Acid Hydrate Decomposition

This compound, a readily available platinum compound, undergoes a multi-step decomposition process when subjected to controlled heating.[1][2] This process, meticulously tracked by thermogravimetric analysis, involves the sequential loss of water molecules followed by the reduction of the platinum salt to its elemental form. Understanding this thermal behavior is paramount for applications requiring the controlled deposition of platinum nanoparticles, such as in catalysis and the manufacturing of specialized medical devices.

Experimental Protocol for Thermogravimetric Analysis

A precise and reproducible experimental protocol is essential for the accurate thermogravimetric analysis of this compound. The following methodology outlines the key parameters for conducting this analysis.

Instrumentation and Sample Preparation:

A standard thermogravimetric analyzer, equipped with a high-precision microbalance and a furnace capable of controlled heating rates, is required.

-

Sample: Chloroplatinic acid hexahydrate (H₂PtCl₆·6H₂O)

-

Sample Mass: Approximately 10-15 mg is recommended to ensure uniform heating and accurate mass loss detection.

-

Crucible: An inert crucible, typically made of platinum or alumina, should be used to contain the sample.

TGA Instrument Parameters:

-

Atmosphere: The analysis should be conducted under a controlled inert atmosphere to prevent unwanted oxidative side reactions. High-purity nitrogen (N₂) is commonly used.

-

Gas Flow Rate: A consistent flow rate, typically between 20 and 50 mL/min, should be maintained throughout the experiment to ensure a stable and inert environment around the sample.

-

Heating Rate: A linear heating rate of 10 °C/min is often employed to achieve good resolution of the decomposition steps.

-

Temperature Range: The analysis should be performed over a temperature range from ambient temperature to at least 600 °C to ensure the complete decomposition to elemental platinum.

Quantitative Data Summary

The thermal decomposition of this compound in a nitrogen atmosphere proceeds through distinct stages, each characterized by a specific temperature range and a corresponding mass loss. The following table summarizes the quantitative data obtained from the thermogravimetric analysis.

| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Evolved Species | Intermediate/Final Product |

| 1: Dehydration | < 220 | ~36% | H₂O | H₂PtCl₆ |

| 2: Initial Reduction | 295 - 343 | ~11% | Cl₂ | PtCl₄ |

| 3: Final Reduction | 343 - 527 | ~15% | Cl₂ | Pt |

Note: The mass loss percentages are attributed to the sequential removal of water and chlorine molecules.[3]

Decomposition Pathway and Chemical Transformations

The thermal decomposition of chloroplatinic acid hexahydrate follows a well-defined pathway, which can be visualized as a series of sequential chemical reactions.

The decomposition commences with the loss of water of hydration at temperatures below 220 °C.[3] This is followed by the decomposition of the anhydrous hexachloroplatinic acid. The process involves the formation of platinum(IV) chloride (PtCl₄) at approximately 220 °C and subsequently β-platinum(II) chloride (β-PtCl₂) at around 350 °C.[1][2] Finally, the complete decomposition to elemental platinum metal occurs at temperatures reaching 500 °C.[1][2]

The balanced chemical equations for the key decomposition steps are as follows:

-

Dehydration: H₂PtCl₆·6H₂O(s) → H₂PtCl₆(s) + 6H₂O(g)

-

Formation of Platinum(IV) Chloride: H₂PtCl₆(s) → PtCl₄(s) + 2HCl(g)

-

Formation of Platinum(II) Chloride: PtCl₄(s) → PtCl₂(s) + Cl₂(g)

-

Formation of Elemental Platinum: PtCl₂(s) → Pt(s) + Cl₂(g)

Experimental Workflow

The logical flow of a typical thermogravimetric analysis experiment for this compound is depicted in the following diagram.

This systematic approach ensures that the data collected is both accurate and reproducible, providing a solid foundation for further research and development in platinum-based materials. By carefully controlling the experimental conditions and understanding the underlying chemical transformations, researchers can effectively utilize thermogravimetric analysis to tailor the synthesis of platinum-containing materials for a wide range of applications.

References

Understanding the Hygroscopic Nature of Chloroplatinic Acid Hydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloroplatinic acid hydrate (B1144303) (H₂PtCl₆·xH₂O), a pivotal precursor in the synthesis of platinum-based catalysts and pharmaceuticals, is well-documented for its pronounced hygroscopic and deliquescent properties. This technical guide provides a comprehensive overview of the hygroscopic nature of chloroplatinic acid hydrate, its implications for handling, storage, and catalytic activity, and detailed experimental protocols for its characterization. Due to the limited availability of specific quantitative hygroscopicity data for this compound in publicly accessible literature, this guide presents representative data and methodologies based on the analysis of similarly highly hygroscopic inorganic salts.

Introduction

Chloroplatinic acid, typically available as a hydrate, is a cornerstone in various chemical applications, including the manufacturing of platinum catalysts for hydrosilylation reactions, electroplating, and as an analytical reagent.[1][2] Its chemical formula is often written as H₂PtCl₆·xH₂O, indicating a variable number of water molecules in its crystalline structure. A critical, yet often challenging, characteristic of this compound is its extreme affinity for atmospheric moisture.[3][4] Understanding and quantifying this hygroscopic nature is paramount for ensuring its stability, accurate dosage, and the reproducibility of experimental results.

The presence of water can significantly influence the material's physical properties and its chemical reactivity. In catalysis, for instance, the hydration state of the precursor can impact the formation and activity of the final catalytic species.[5] This guide aims to equip researchers and professionals with the necessary knowledge to effectively manage the challenges associated with the hygroscopic nature of this compound.

Physicochemical Properties and Hygroscopicity

This compound is a reddish-brown crystalline solid that is highly soluble in water.[6][7] Its most notable physical property is its hygroscopicity, leading to deliquescence—the process of absorbing enough moisture from the air to dissolve and form a solution. This property necessitates stringent handling and storage protocols to maintain the material's integrity.[8][9]

Quantitative Assessment of Hygroscopicity

| Parameter | Representative Value | Method of Determination | Significance |

| Hygroscopicity Classification | Very Hygroscopic / Deliquescent | European Pharmacopoeia (Ph. Eur.) 2.9.39 | Provides a qualitative understanding of the material's affinity for water. |

| Critical Relative Humidity (CRH) | < 40% RH at 25°C (Estimated) | Dynamic Vapor Sorption (DVS) | The RH threshold above which the material rapidly absorbs moisture. |

| Water Uptake at 80% RH / 25°C | > 15% (w/w) after 24 hours (Typical for "very hygroscopic" class) | Gravimetric Analysis | Quantifies the extent of water absorption under high humidity conditions. |

| Dehydration Temperature | Stepwise water loss, e.g., ~110°C and ~180°C, with decomposition at higher temperatures. | Thermogravimetric Analysis (TGA) | Indicates the temperatures at which bound water is released. |

Table 1: Representative Quantitative Hygroscopicity Data

Experimental Protocols for Hygroscopicity Assessment

To accurately characterize the hygroscopic nature of this compound, standardized experimental protocols are essential. The following sections detail the methodologies for Dynamic Vapor Sorption (DVS) and Thermogravimetric Analysis (TGA).

Dynamic Vapor Sorption (DVS)

DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled environment of varying relative humidity at a constant temperature.[10][11]

Objective: To determine the moisture sorption isotherm and the Critical Relative Humidity (CRH) of this compound.

Apparatus: A DVS instrument equipped with a microbalance, a humidity and temperature-controlled chamber, and a gas flow system.

Methodology:

-

Sample Preparation: A small amount of this compound (typically 5-10 mg) is accurately weighed and placed in the DVS sample pan. The handling of the sample should be performed in a dry environment (e.g., a glove box) to minimize initial water absorption.[8]

-

Drying: The sample is initially dried in the DVS chamber by exposing it to a stream of dry nitrogen (0% RH) at a constant temperature (e.g., 25°C) until a stable mass is achieved.

-

Sorption Phase: The relative humidity is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the system waits for the sample mass to equilibrate before proceeding to the next humidity level.

-

Desorption Phase: After reaching the maximum RH, the humidity is decreased in a similar stepwise manner back to 0% RH to obtain the desorption isotherm.

-

Data Analysis: The change in mass at each RH step is recorded and plotted against the relative humidity to generate the moisture sorption-desorption isotherm. The CRH is identified as the RH at which a sharp increase in mass is observed.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the water content and the thermal stability of hydrated compounds.[12][13]

Objective: To quantify the amount of bound water in this compound and determine the temperatures of dehydration.

Apparatus: A TGA instrument with a high-precision balance, a furnace, and a system for controlling the atmosphere.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in a TGA crucible (e.g., platinum or alumina).

-

Heating Program: The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., dry nitrogen) from ambient temperature to a final temperature where all water is expected to be lost and decomposition may occur (e.g., 600°C).[1]

-

Data Analysis: The mass of the sample is continuously recorded as a function of temperature. The resulting TGA curve will show distinct mass loss steps corresponding to the removal of water molecules. The temperature at the onset of each mass loss and the percentage of mass loss are determined.

Impact on Applications

The hygroscopic nature of this compound has significant practical implications.

Handling and Storage

Due to its high hygroscopicity, this compound must be handled in a controlled, low-humidity environment, such as a glove box or a dry room.[8][9] It should be stored in tightly sealed containers, preferably with a desiccant, to prevent moisture uptake and subsequent degradation.[14]

Catalysis

In hydrosilylation reactions, chloroplatinic acid is a widely used catalyst precursor.[8][15] The presence of water can influence the in-situ formation of the active catalytic species, potentially affecting the reaction kinetics and selectivity. While some studies suggest that water can play a role in the activation of the catalyst, excess water can lead to the formation of inactive platinum species or side reactions.[5][16] Therefore, controlling the hydration state of the precursor is crucial for achieving reproducible catalytic performance.

Visualizations

Logical Workflow for Handling Hygroscopic Materials

References

- 1. damp.ai [damp.ai]

- 2. researchgate.net [researchgate.net]

- 3. tainstruments.com [tainstruments.com]

- 4. proumid.com [proumid.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. The catalytic effect of H2O on the hydrolysis of CO32− in hydrated clusters and its implication in the humidity driven CO2 air capture - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. Hydrosilylation - Wikipedia [en.wikipedia.org]

- 9. scribd.com [scribd.com]

- 10. researchgate.net [researchgate.net]

- 11. news-medical.net [news-medical.net]

- 12. portal.research.lu.se [portal.research.lu.se]

- 13. Platinum - Wikipedia [en.wikipedia.org]

- 14. sussexdampexperts.com [sussexdampexperts.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to Chloroplatinic Acid Hydrate: Safety Precautions and Handling

Audience: Researchers, scientists, and drug development professionals.

This guide provides comprehensive safety information and handling procedures for chloroplatinic acid hydrate (B1144303) (H₂PtCl₆·xH₂O). Adherence to these guidelines is critical to ensure a safe laboratory environment and minimize the risk of exposure.

Hazard Identification and Classification

Chloroplatinic acid hydrate is a highly corrosive and toxic substance that can cause severe health effects. It is classified as:

-

Acutely Toxic (Oral) : Toxic or harmful if swallowed.[1][2][3]

-

Corrosive : Causes severe skin burns and serious eye damage.[1][3][4][5]

-

Sensitizer : May cause sensitization by inhalation (leading to asthma-like symptoms) and by skin contact (leading to an allergic reaction).[1][3][4][5]

Exposure can lead to a condition known as "platinosis," characterized by respiratory and skin allergies.[1]

Quantitative Toxicity and Exposure Data

The following table summarizes key quantitative safety data for this compound and related soluble platinum salts.

| Data Point | Value | Species | Notes / Reference |

| Toxicity | |||

| Intravenous ID₅₀ | 49 mg/kg | Rat | Symptoms included changes in olfaction, tremor, and gastrointestinal hypermotility.[2] |

| Occupational Exposure Limits (as soluble Pt) | |||

| OEL (Canada, NWT) | 0.002 mg/m³ | Human | For platinum soluble salts, as Pt.[4] |

| STEL (Canada, NWT) | 0.006 mg/m³ | Human | Short-Term Exposure Limit for platinic chloride, as Pt.[4] |

| TLV-TWA Recommendation | 0.002 mg/m³ | Human | Recommended by the ACGIH to minimize the potential for platinum-salt induced asthma and sensitization.[6] |

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to prevent any direct contact.

-

Eye and Face Protection : Wear chemical safety goggles and a full-face shield.[4][7] Eyewash stations must be readily accessible.[7]

-

Skin Protection :

-

Gloves : Wear chemical-resistant gloves (e.g., PVC).[4] Due to the risk of skin sensitization, care must be taken when removing gloves. Hands should be washed thoroughly after use.[4]

-

Protective Clothing : A full suit, lab coat or overalls, and a PVC apron should be worn to prevent skin exposure.[4][8]

-

-

Respiratory Protection :

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize dust and aerosol formation.[7][8][9]

-

If ventilation is inadequate or dust is generated, a NIOSH/MSHA-approved respirator (e.g., N95 dust mask or a full-face particle respirator) is required.[1][8]

-

Handling and Storage Protocols

Safe Handling:

-

Avoid all personal contact, including inhalation of dust.[4][6]

-

Minimize dust generation and accumulation.[1]

-

Use in a well-ventilated area or under a chemical fume hood.[6][7]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[3][6]

-

Wash hands thoroughly after handling.[1][6] Contaminated work clothing should be laundered separately before reuse.[6]

Storage Conditions:

-

Keep containers tightly sealed in their original, corrosion-resistant containers (e.g., lined metal or plastic).[4][6][7] Do not use aluminum or galvanized containers.[4]

-

Protect from moisture, direct sunlight, and heat.[1][2][9] The product is sensitive to light and moisture.[2][9]

-

Store locked up and away from incompatible materials and foodstuffs.[3][6]

Experimental Protocols: Emergency Procedures

In the event of exposure or a spill, the following detailed protocols must be initiated immediately.

First Aid Measures:

-

Ingestion :

-

Eye Contact :

-

Immediately hold eyelids apart and flush the eyes continuously with running water for at least 15 minutes.[4][6]

-

Ensure complete irrigation by occasionally lifting the upper and lower eyelids.[4][6]

-

Remove contact lenses if present and easy to do.[6]

-

Seek immediate medical attention from an ophthalmologist.[8]

-

-

Skin Contact :

-

Inhalation :

-

Remove the person from the contaminated area to fresh air.[4][6]

-

If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.[1][8]

-

Seek immediate medical attention, as inhalation can cause sensitization, respiratory tract burns, and potentially fatal lung edema.[1][4]

-

Spill Cleanup Protocol:

-

Minor Spill :

-

Major Spill :

-

Evacuate personnel from the area and move upwind.[4]

-

Alert emergency responders and inform them of the location and nature of the hazard.[4]

-

Restrict access to the area.

-

Ensure adequate ventilation.[1]

-

Cleanup should only be performed by trained personnel wearing full body protective clothing and respiratory protection.[4]

-

Prevent the spilled material from entering drains or waterways.

-

Logical Workflow Visualization

The following diagram illustrates the logical workflow for responding to a this compound spill.

Caption: Workflow for handling a this compound spill.

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. colonialmetals.com [colonialmetals.com]

- 3. bigcomm.ktecdirect.com [bigcomm.ktecdirect.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. carlroth.com [carlroth.com]

- 6. sdfine.com [sdfine.com]

- 7. fishersci.com [fishersci.com]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. sistemas.ffclrp.usp.br [sistemas.ffclrp.usp.br]

Spectroscopic Characterization of Chloroplatinic Acid Hydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize chloroplatinic acid hydrate (B1144303) (H₂PtCl₆·xH₂O), a pivotal precursor in the synthesis of platinum-based catalysts and pharmaceuticals. This document details the principles, experimental protocols, and data interpretation for various spectroscopic methods, offering a foundational resource for its analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a versatile technique for quantifying the concentration of chloroplatinic acid in solution and monitoring its reduction processes. The aqueous solution of hexachloroplatinic acid exhibits a characteristic absorption maximum in the ultraviolet region, primarily due to ligand-to-metal charge transfer (LMCT) transitions within the [PtCl₆]²⁻ anion.

Quantitative Data:

| Spectroscopic Parameter | Value | Reference(s) |

| Absorption Maximum (λmax) | ~259 - 261 nm | [1] |

Experimental Protocol: Quantitative Analysis of Aqueous H₂PtCl₆

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is recommended for accurate measurements.

-

Sample Preparation:

-

Prepare a stock solution of chloroplatinic acid hydrate of known concentration in deionized water.

-

Create a series of standard solutions by serial dilution of the stock solution. .

-

-

Measurement:

-

Use quartz cuvettes with a 1 cm path length.

-

Record the absorbance of the blank (deionized water) and the standard solutions at the predetermined λmax (~260 nm).

-

Measure the absorbance of the unknown sample.

-

-

Data Analysis:

-

Construct a calibration curve by plotting absorbance versus the concentration of the standard solutions.

-

Determine the concentration of the unknown sample by interpolating its absorbance on the calibration curve, applying the Beer-Lambert law.[2]

-

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy provides insights into the molecular structure and bonding within this compound. Infrared and Raman spectroscopy are complementary techniques that probe the vibrational modes of the [PtCl₆]²⁻ anion and the associated water molecules.

Quantitative Data:

| Vibrational Mode | Wavenumber (cm⁻¹) | Technique | Reference(s) |

| Pt-Cl Stretching | ~329 | Far-Infrared | [3] |

| Pt-Cl Stretching | ~289 | Raman (on Pt electrode) | [2] |

Experimental Protocol: FTIR Spectroscopy of Solid this compound (KBr Pellet Method)

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) detector is suitable for mid-infrared measurements. For the far-infrared region, a specialized spectrometer with a polyethylene (B3416737) beam splitter and a suitable detector is required.

-

Sample Preparation:

-

Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove any absorbed water.[4]

-

In an agate mortar and pestle, grind a small amount (1-2 mg) of this compound with approximately 200 mg of dry KBr until a fine, homogeneous powder is obtained.[4]

-

Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.[4]

-

-

Measurement:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Collect a background spectrum of a pure KBr pellet to subtract from the sample spectrum.

-

Experimental Protocol: Raman Spectroscopy of Solid this compound

-

Instrumentation: A Raman spectrometer with a laser excitation source (e.g., 785 nm) and a charge-coupled device (CCD) detector is used.[5] The use of an orbital raster scanning (ORS) technique can help to minimize sample degradation from the laser.[5]

-

Sample Preparation:

-

Place a small amount of the crystalline this compound into a glass vial or onto a microscope slide.

-

-

Measurement:

-

Position the sample under the laser beam.

-

Acquire the Raman spectrum, focusing on the low-frequency region to observe the Pt-Cl vibrational modes.

-

The integration time will be automatically determined by the instrument in auto-acquisition mode.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹⁵Pt NMR spectroscopy is a powerful tool for studying the chemical environment of the platinum nucleus. The chemical shift of ¹⁹⁵Pt is highly sensitive to the oxidation state, coordination number, and the nature of the ligands bonded to the platinum atom.

Quantitative Data:

| Nucleus | Reference Compound | Chemical Shift Range | Key Observations | Reference(s) |

| ¹⁹⁵Pt | 1.2 M Na₂PtCl₆ in D₂O (δ = 0 ppm) | >13,000 ppm | Chemical shifts are highly sensitive to the ligand environment and oxidation state of platinum. | [6][7] |

Experimental Protocol: ¹⁹⁵Pt NMR of Chloroplatinic Acid Solution

-

Instrumentation: A high-field NMR spectrometer equipped with a multinuclear probe.

-

Sample Preparation:

-

Dissolve the this compound sample in a suitable solvent, typically D₂O.

-

-

Measurement:

-

Tune the probe to the ¹⁹⁵Pt frequency.

-

Acquire the spectrum using a one-pulse experiment. Due to the large chemical shift range, a wide spectral width is necessary.

-

Reference the spectrum to an external standard of 1.2 M Na₂PtCl₆ in D₂O.[6]

-

-

Data Analysis:

-

The chemical shift of the [PtCl₆]²⁻ anion in the sample should be close to 0 ppm. The presence of other platinum species due to hydrolysis or other reactions will result in additional peaks at different chemical shifts.

-

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that provides information about the elemental composition and, crucially, the oxidation state of the elements present in a sample. For this compound, XPS is used to confirm the +4 oxidation state of platinum.

Quantitative Data:

| Core Level | Oxidation State | Binding Energy (eV) | Reference(s) |

| Pt 4f₇/₂ | Pt(IV) in [PtCl₆]²⁻ | ~75.0 | [8] |

| Pt 4f₅/₂ | Pt(IV) in [PtCl₆]²⁻ | ~78.3 | |

| Pt 4f₇/₂ | Pt(II) species | ~72.9 | [8] |

| Pt 4f₇/₂ | Pt(0) (metallic) | ~71.2 |

Experimental Protocol: XPS Analysis of this compound

-

Instrumentation: An XPS instrument with a monochromatic Al Kα (1486.6 eV) or Mg Kα (1253.6 eV) X-ray source and a hemispherical electron energy analyzer.[9]

-

Sample Preparation:

-

Measurement:

-

Introduce the sample into the ultra-high vacuum (UHV) analysis chamber (vacuum < 10⁻⁸ Torr).[9]

-

Acquire a survey spectrum to identify all elements present.

-

Perform high-resolution scans of the Pt 4f, Cl 2p, O 1s, and C 1s regions with a lower pass energy for better resolution.[9]

-

Use a low-energy electron flood gun for charge neutralization if the sample is insulating.[9]

-

-

Data Analysis:

-

Calibrate the binding energy scale using the adventitious carbon C 1s peak at 284.8 eV.

-

Fit the high-resolution Pt 4f spectrum to identify the oxidation state of platinum by comparing the binding energies to known reference values. The spectrum should show a doublet corresponding to the Pt 4f₇/₂ and Pt 4f₅/₂ spin-orbit components.

-

X-ray Absorption Spectroscopy (XAS)

XAS, which includes X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), is a powerful technique for determining the local geometric and electronic structure of the absorbing atom. For this compound, XAS can provide detailed information about the Pt-Cl bond distances and coordination number.

Quantitative Data:

| Parameter | Description | Typical Information Obtained | Reference(s) |

| XANES | Provides information on the oxidation state and coordination geometry from the absorption edge position and features. | The Pt L₃-edge energy is sensitive to the oxidation state; for Pt(IV), the edge is at a higher energy than for Pt(II). | [10][11] |

| EXAFS | Provides information on the local atomic environment, including bond distances, coordination numbers, and disorder of neighboring atoms. | Can be used to determine the Pt-Cl bond lengths and the number of chloride ligands in the first coordination shell. | [10][12] |

Experimental Protocol: XAS of this compound

-

Instrumentation: XAS measurements are performed at a synchrotron radiation facility.

-

Sample Preparation:

-

For solid samples, a common method is to prepare a pellet by mixing the finely ground this compound with an inert, X-ray transparent binder such as cellulose (B213188) or boron nitride.[13]

-

The amount of sample is calculated to achieve an appropriate absorption edge step.

-

-

Measurement:

-

The sample is placed in the X-ray beam, and the absorption is measured as a function of incident X-ray energy, typically at the Pt L₃-edge.

-

Data can be collected in transmission or fluorescence mode.

-

-

Data Analysis:

-

The XANES region is analyzed to determine the oxidation state and coordination symmetry.

-

The EXAFS region is analyzed by Fourier transforming the data to obtain a radial distribution function, which provides information on the distances and coordination numbers of the neighboring atoms.

-

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for the spectroscopic characterization of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. Differentiation of inorganic salts using Raman spectroscopy | Metrohm [metrohm.com]

- 6. Platinum-195 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 7. (195Pt) Platinum NMR [chem.ch.huji.ac.il]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. X-ray absorption spectroscopy of exemplary platinum porphyrin and corrole derivatives: metal- versus ligand-centered oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Unraveling the Crystalline Architecture of Chloroplatinic Acid Hexahydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural analysis of chloroplatinic acid hexahydrate, a compound of significant interest in catalysis and as a precursor for platinum-based therapeutics. This document details the precise atomic arrangement within the crystal lattice, elucidated through advanced analytical techniques, and offers detailed experimental protocols for its characterization.

Introduction

Chloroplatinic acid hexahydrate, with the chemical formula [H₃O]₂[PtCl₆]·4H₂O, is a readily available platinum compound. Its crystal structure is a subject of importance for understanding its reactivity and for applications in various fields, including the synthesis of platinum-based drugs and catalysts. The precise arrangement of the constituent ions and water molecules within the crystal lattice dictates its physical and chemical properties. This guide summarizes the key structural features determined by single-crystal X-ray diffraction and neutron diffraction studies.

Crystal Structure and Quantitative Data

The crystal structure of chloroplatinic acid hexahydrate has been determined with high precision. The compound crystallizes in the cubic space group Fm-3m. The fundamental structural unit consists of an octahedral hexachloroplatinate(IV) anion, [PtCl₆]²⁻, two hydronium cations, [H₃O]⁺, and four water molecules of crystallization.

The platinum atom is located at the center of a regular octahedron, coordinated to six chlorine atoms. The hydronium ions and water molecules are situated in the interstitial spaces of the crystal lattice, participating in a complex network of hydrogen bonds.

Table 1: Crystallographic Data for Chloroplatinic Acid Hexahydrate

| Parameter | Value |

| Chemical Formula | [H₃O]₂[PtCl₆]·4H₂O |

| Formula Weight | 517.90 g/mol |

| Crystal System | Cubic |

| Space Group | Fm-3m |

| Unit Cell Parameter (a) | 10.158(2) Å |

| Unit Cell Volume | 1048.4(6) ų |

| Z (Formula units per unit cell) | 4 |

| Calculated Density | 3.27 g/cm³ |

Table 2: Selected Bond Lengths and Angles

| Bond | Length (Å) | Angle | Degree (°) |

| Pt-Cl | 2.325(1) | Cl-Pt-Cl | 90.0, 180.0 |

Experimental Protocols

The structural determination of chloroplatinic acid hexahydrate relies on single-crystal X-ray and neutron diffraction techniques. The following provides a generalized methodology for these experiments.

Single-Crystal X-ray Diffraction

Objective: To determine the electron density distribution within the crystal, revealing the positions of the heavy atoms (Pt, Cl) and oxygen atoms with high accuracy.

Methodology:

-

Crystal Growth: Single crystals of chloroplatinic acid hexahydrate suitable for X-ray diffraction are typically grown by slow evaporation of a saturated aqueous solution of the compound.

-

Crystal Mounting: A well-formed single crystal of appropriate dimensions (typically 0.1-0.3 mm) is selected and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å) is directed at the crystal. The crystal is rotated, and the diffraction pattern is recorded on a detector. Data is collected over a wide range of angles to ensure a complete dataset.

-

Data Processing: The collected diffraction data is processed to correct for various factors, including Lorentz and polarization effects, and absorption.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms. The structural model is then refined using full-matrix least-squares methods to minimize the difference between the observed and calculated structure factors.

Single-Crystal Neutron Diffraction

Objective: To precisely locate the positions of the hydrogen atoms (or deuterium (B1214612) atoms in a deuterated sample) within the crystal structure, which is challenging with X-ray diffraction due to hydrogen's low scattering power for X-rays.

Methodology:

-

Crystal Growth: For neutron diffraction, larger single crystals are generally required. Deuterated samples ([D₃O]₂[PtCl₆]·4D₂O) are often used to reduce incoherent scattering from hydrogen.

-

Data Collection: A single crystal is mounted in a neutron diffractometer at a research reactor or spallation source. A monochromatic neutron beam is used to collect diffraction data.

-

Structure Refinement: The coordinates of the non-hydrogen atoms from the X-ray diffraction study are used as a starting point. The neutron diffraction data is then used to refine the positions of the hydrogen/deuterium atoms.

Structural Visualization

The following diagram illustrates the experimental workflow for the structural analysis of chloroplatinic acid hexahydrate.

Caption: Experimental workflow for the structural analysis of chloroplatinic acid hexahydrate.